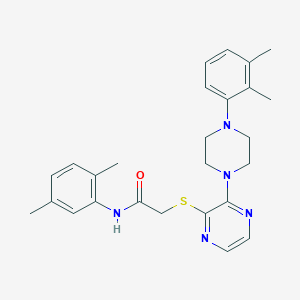
N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide is a novel sulfonamide derivative that is likely to possess biological activity due to the presence of the dimethoxyphenyl moiety, which is known to be biologically active. Although the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, which is a critical target in cancer therapy .
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves the use of elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy to establish the structures of the synthesized compounds . The synthesis process typically includes the reaction of specific amides with other chemical entities, such as indoles, to form the desired sulfonamide derivatives. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) with 2,3-dimethylindole leads to the formation of biologically active compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic moiety, which in the case of the compound , is a dimethoxyphenyl group. The molecular docking of the most active derivatives on the active site of VEGFR-2 has shown that these compounds exhibit favorable interactions, suggesting that the specific arrangement of functional groups is critical for biological activity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including oxidative cyclization and electrocyclic ring opening, leading to the formation of different heterocyclic structures. For instance, yne-tethered ynamides can undergo 5-exo-dig oxidative cyclization to form pyrrolidone skeletons, which can further react to form spiro-pyrrolidone motifs . Additionally, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of 2H-1,2-thiazete 1,1-dioxides and other S,N-heterocycles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2,4-dimethoxyphenyl)-3,3-dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indoline-5-sulfonamide are not detailed in the provided papers, similar compounds exhibit a range of properties that are influenced by their molecular structure. The presence of the dimethoxyphenyl group and the sulfonamide linkage are likely to affect the compound's solubility, stability, and reactivity. The biological activities of these compounds, such as their anticancer properties and enzyme inhibition potential, are also significant aspects of their chemical properties .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5OS/c1-18-8-9-20(3)22(16-18)29-24(32)17-33-26-25(27-10-11-28-26)31-14-12-30(13-15-31)23-7-5-6-19(2)21(23)4/h5-11,16H,12-15,17H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLQBPPUOMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

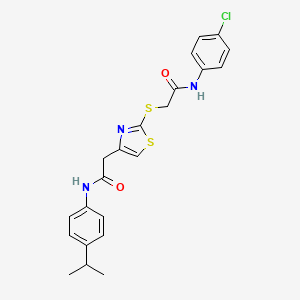
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)
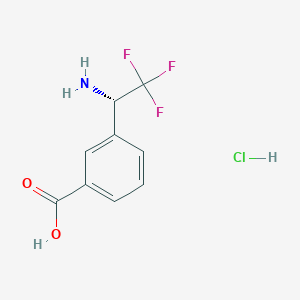
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3004210.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)
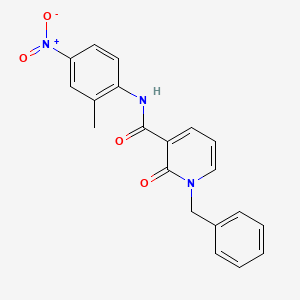
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![7-(4-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)benzyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
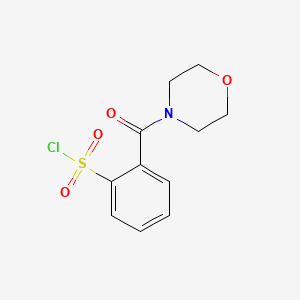
![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)